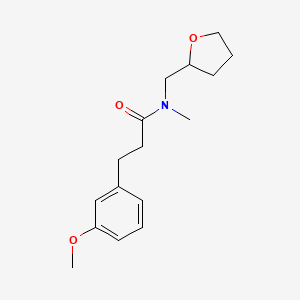![molecular formula C14H19N3O B6638960 [4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone](/img/structure/B6638960.png)
[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone, also known as CP-122,288, is a chemical compound that belongs to the class of piperazine derivatives. It has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mécanisme D'action
[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone acts as a selective antagonist of the dopamine D3 receptor, which is mainly expressed in the mesolimbic pathway of the brain. This pathway is involved in reward, motivation, and addiction. By blocking the activity of the D3 receptor, this compound can modulate the release of dopamine and other neurotransmitters, leading to changes in behavior and mood.
Biochemical and Physiological Effects:
This compound has been shown to have both acute and chronic effects on behavior and physiology. Acutely, it can reduce the locomotor activity and the reinforcing effects of drugs of abuse, such as cocaine and amphetamine. Chronically, it can reduce the development of drug tolerance and dependence, as well as the relapse to drug seeking behavior. This compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone has several advantages for lab experiments, including its high selectivity for the D3 receptor, its ability to cross the blood-brain barrier, and its relatively long half-life. However, it also has some limitations, including its potential off-target effects on other dopamine receptors, its potential toxicity at high doses, and its limited availability and high cost.
Orientations Futures
There are several future directions for the research on [4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone. One direction is to study its potential therapeutic applications in human subjects, including its safety and efficacy in the treatment of neurological and psychiatric disorders. Another direction is to explore its mechanisms of action at the molecular and cellular levels, including its interactions with other neurotransmitter systems and intracellular signaling pathways. Finally, future research could focus on developing new derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties, as well as new applications in drug discovery and development.
Méthodes De Synthèse
[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone can be synthesized by several methods, including the reaction of 4-(cyclopropylmethyl)piperazine with 4-chloro-2-fluoropyridine in the presence of a base, or the reaction of 4-(cyclopropylmethyl)piperazine with 4-bromo-2-fluoropyridine in the presence of a palladium catalyst. The purity and yield of the final product can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
[4-(Cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, and drug addiction. It has been shown to modulate the activity of several neurotransmitter systems, including dopamine, serotonin, and glutamate. This compound has also been studied for its potential use in pain management and cancer treatment.
Propriétés
IUPAC Name |
[4-(cyclopropylmethyl)piperazin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-14(13-3-5-15-6-4-13)17-9-7-16(8-10-17)11-12-1-2-12/h3-6,12H,1-2,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNRRTJPSQWHBEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CCN(CC2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)
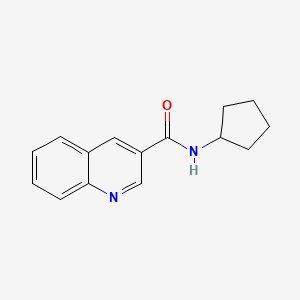
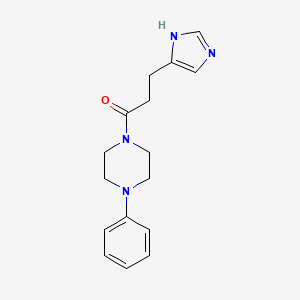
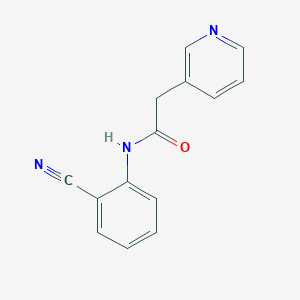
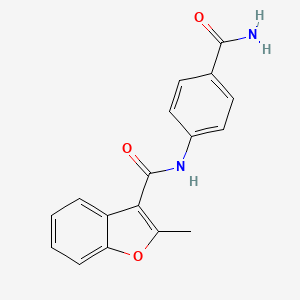
![N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)
![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide](/img/structure/B6638948.png)


![5-chloro-1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-2,3-dihydroindole](/img/structure/B6638988.png)

